2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide features a 1,2,4-triazole core substituted with a benzyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety attached to a 2,4,6-trimethylphenyl (mesityl) group. This structure combines pharmacophoric elements known for diverse biological activities, including anti-inflammatory and anti-exudative effects .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13-9-14(2)19(15(3)10-13)22-18(26)12-27-20-24-23-17(25(20)21)11-16-7-5-4-6-8-16/h4-10H,11-12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJHPPDEGKTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor of the triazole.
Acetamide Formation: The final step involves the acylation of the triazole derivative with 2,4,6-trimethylaniline and acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings and the triazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are often employed under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various amines.
Scientific Research Applications
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways.
Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Benzyl vs.
- Mesityl vs. Dichlorophenyl : The 2,4,6-trimethylphenyl group in the target compound reduces electronegativity compared to 3,4-dichlorophenyl analogues (e.g., ), possibly lowering toxicity risks .
- Triazole Core Modifications : Substitutions at position 5 (benzyl, phenethyl, or chlorophenyl) significantly influence steric and electronic profiles, affecting binding to targets like cyclooxygenase or ion channels .
Pharmacological Activity
Table 2: Anti-Exudative and Anti-Inflammatory Activity Comparison
Insights:
- The anti-exudative activity of furan-based analogues suggests that the triazole-thioacetamide scaffold is critical for efficacy. The target compound’s benzyl group may further modulate activity, though in vivo data are lacking .
- Chlorophenyl substituents (e.g., 7h) enhance target affinity but may introduce hepatotoxicity risks, whereas the mesityl group in the target compound balances bulk and safety .
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, particularly its antimicrobial properties and mechanisms of action.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 263.32 g/mol
- CAS Number : Not specified in the provided sources.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with triazole derivatives, particularly their antimicrobial properties. The specific compound in focus has shown promising results in various assays.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study examining related triazole compounds found that they were effective against both gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
The mechanism by which triazole derivatives exert their antimicrobial effects often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .
Case Studies
Several studies have documented the biological activity of triazole derivatives:
- Study on Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Comparison
| Compound Name | Structure | Antimicrobial Activity | Target Pathogen |
|---|---|---|---|
| 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | Structure | Moderate to High | Staphylococcus aureus, Escherichia coli |
| Related Triazole Derivative 1 | Structure | Low | Pseudomonas aeruginosa |
| Related Triazole Derivative 2 | Structure | High | Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
